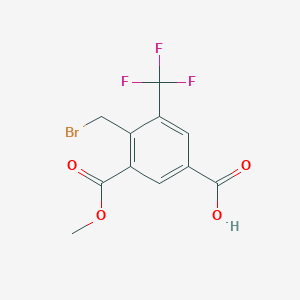
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: Fluorinated pyridines are incorporated into agrochemical products to enhance their efficacy and stability.
Radiotherapy: Fluorinated pyridines, including this compound, are explored as potential imaging agents for radiotherapy.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets . Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine
Uniqueness
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H10FN3 |
|---|---|
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
2-fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H10FN3/c12-11-6-10(3-5-14-11)15-8-9-2-1-4-13-7-9/h1-7H,8H2,(H,14,15) |
InChI-Schlüssel |
BZQPOIACOLFPRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC2=CC(=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


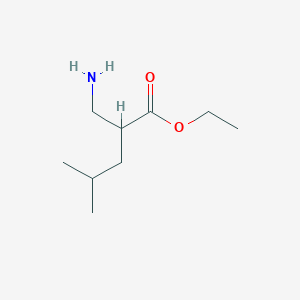
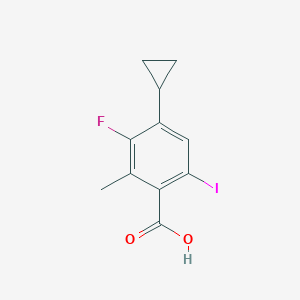
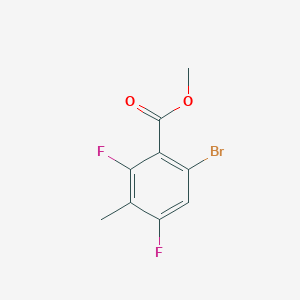
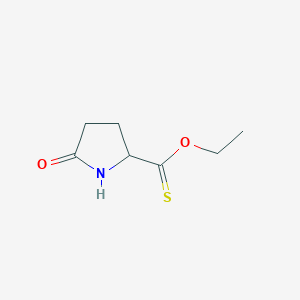


![3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B13336517.png)

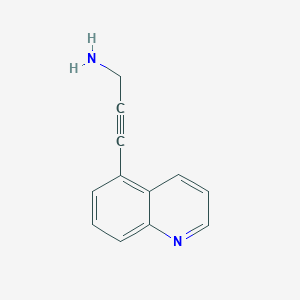


![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13336548.png)

